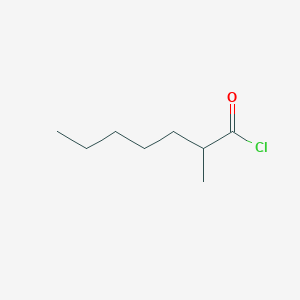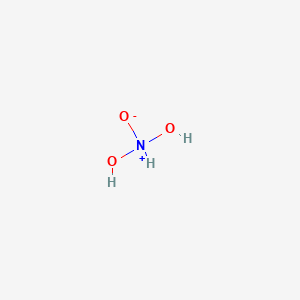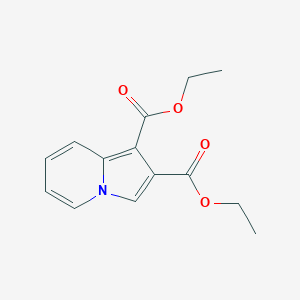
Cicliomenol
Übersicht
Beschreibung
Cicliomenol ist ein jodsubstituiertes Cyclohexylphenol-Derivat. Es wird hauptsächlich als topisches Antiseptikum verwendet und ist häufig in Präparaten zur Behandlung von Mund- und Racheninfektionen enthalten . Die Summenformel von this compound ist C14H19IO, und es hat ein Molekulargewicht von 330,2045 g/mol .
Wissenschaftliche Forschungsanwendungen
Cicliomenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen Eigenschaften und die potenzielle Verwendung bei der Entwicklung neuer Antiseptika.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Infektionen und Entzündungen.
Wirkmechanismus
This compound übt seine antiseptischen Wirkungen aus, indem es die Zellmembranen von Mikroorganismen stört, was zu Zelllyse und -tod führt. Das Jodatom in this compound spielt eine entscheidende Rolle bei seiner antimikrobiellen Aktivität, indem es mit den Proteinen und Enzymen der Mikroorganismen interagiert, ihre Funktion und ihr Wachstum hemmt .
Safety and Hazards
When handling Cicliomenol, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cicliomenol kann durch die Jodierung von Cyclohexylphenol synthetisiert werden. Der Prozess beinhaltet die Reaktion von Cyclohexylphenol mit Jod in Gegenwart eines Oxidationsmittels wie Wasserstoffperoxid oder Natriumhypochlorit. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Chloroform oder Dichlormethan unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Jodierung des Phenolrings sicherzustellen .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Jodierungsreaktionen unter Verwendung von kontinuierlichen Durchflussreaktoren. Diese Reaktoren ermöglichen eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch hohe Ausbeuten und Reinheit des Endprodukts gewährleistet werden. Die Verwendung von automatisierten Systemen und Echtzeitüberwachung erhöht die Effizienz und Sicherheit des Produktionsprozesses weiter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cicliomenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den Jodstituenten zu entfernen, wodurch Cyclohexylphenol entsteht.
Substitution: Das Jodatom in this compound kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid können für Substitutionsreaktionen verwendet werden.
Wichtige gebildete Produkte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Cyclohexylphenol.
Substitution: Verschiedene substituierte Cyclohexylphenol-Derivate.
Wirkmechanismus
Cicliomenol exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The iodine atom in this compound plays a crucial role in its antimicrobial activity by interacting with the proteins and enzymes of the microorganisms, inhibiting their function and growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclohexylphenol: Fehlt der Jodstituent und hat unterschiedliche antimikrobielle Eigenschaften.
Jodphenol-Derivate: Ähnlich in der Struktur, können jedoch je nach Position und Anzahl der Jodatome unterschiedliche Grade der antimikrobiellen Aktivität aufweisen.
Einzigartigkeit
Cicliomenol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere antimikrobielle Eigenschaften verleiht. Das Vorhandensein des Jodatoms erhöht seine Wirksamkeit als Antiseptikum im Vergleich zu anderen Phenolderivaten .
Eigenschaften
IUPAC Name |
2-cyclohexyl-4-iodo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHKCEOBMPNVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1I)C)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864290 | |
| Record name | Cicliomenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10572-34-6 | |
| Record name | 2-Cyclohexyl-4-iodo-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10572-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicliomenol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010572346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicliomenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cicliomenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLIOMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYU56H6EBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)



![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)







